Phenanthridin-6-ylmethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

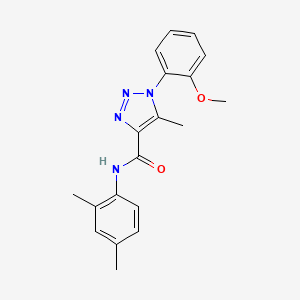

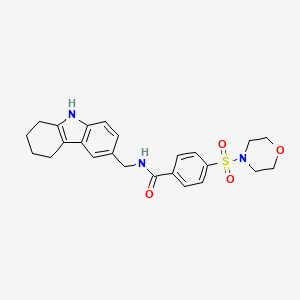

Phenanthridin-6-ylmethanamine;dihydrochloride is a chemical compound with the CAS Number: 2580249-62-1 . It has a molecular weight of 281.18 .

Molecular Structure Analysis

The InChI code for Phenanthridin-6-ylmethanamine;dihydrochloride is1S/C14H12N2.2ClH/c15-9-14-12-7-2-1-5-10 (12)11-6-3-4-8-13 (11)16-14;;/h1-8H,9,15H2;2*1H . This indicates the presence of two chlorine atoms, a nitrogen atom, and a phenanthridin-6-ylmethanamine group in the molecule.

Scientific Research Applications

Synthesis of Phenanthridinones

Phenanthridinones are important heterocyclic frameworks present in a variety of complex natural products and pharmaceuticals, displaying a wide range of pharmacological actions . The synthesis of phenanthridinone scaffolds employs aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .

C–C and C–N Bond Formation

Simultaneous C–C and C–N bond forming reactions play pivotal roles for the synthesis of biologically relevant phenanthridinones . The most atom-efficient protocols are based on one or more C–H-activation steps, avoiding excessive use of halogenated derivatives .

Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of these compounds by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .

Direct Carbonylation of o-Alkenylanilines

Direct carbonylation of o-alkenylanilines with CO to synthesize quinolin-2-ones has been developed . A variety of quinolin-2-one derivatives were synthesized under mild conditions .

Direct Carbonylation of C–H Bonds

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . These methods are practical and quite meaningful for both scientific research and industrial applications .

Isotopic Labeling of Carbonyl Carbon

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is beneficial for the isotopic labeling of carbonyl carbon . This is particularly useful for subsequent drug discovery and production .

properties

IUPAC Name |

phenanthridin-6-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.2ClH/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14;;/h1-8H,9,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKDJRJLCBDFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675800.png)

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2675802.png)

![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)

![4-[(3-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2675805.png)

![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2675811.png)

![7a-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2675816.png)

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2675817.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2675820.png)

![2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2675821.png)